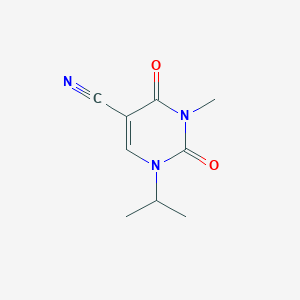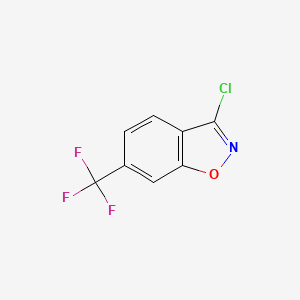
3-Chloro-6-(trifluoromethyl)benzisoxazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Chloro-6-(trifluoromethyl)benzisoxazole is a heterocyclic compound that belongs to the isoxazole family Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-6-(trifluoromethyl)benzisoxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the cycloaddition reaction, where a precursor such as 3-chlorobenzonitrile reacts with trifluoromethylated reagents in the presence of a catalyst. For instance, visible-light-induced Ir-catalyzed site-selective C−H trifluoromethylation has been reported as an efficient method for the synthesis of trifluoromethylated benzisoxazoles .
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclization reactions using metal catalysts like copper or ruthenium. These methods are optimized for high yield and purity, ensuring the compound’s suitability for various applications.
化学反应分析
Types of Reactions
3-Chloro-6-(trifluoromethyl)benzisoxazole undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its chemical structure and properties.
Cycloaddition Reactions: These reactions are crucial for the synthesis of the compound and its derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Catalysts: Copper (I), Ruthenium (II), and Iridium complexes.
Solvents: Dimethylformamide (DMF), dichloromethane (DCM), and acetonitrile.
Conditions: Reactions are typically carried out under controlled temperatures and light conditions to ensure selectivity and yield.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized benzisoxazoles with potential biological activities .
科学研究应用
3-Chloro-6-(trifluoromethyl)benzisoxazole has a wide range of applications in scientific research:
Medicinal Chemistry: The compound is used in the design and synthesis of new drugs with potential therapeutic effects, such as anticancer, antimicrobial, and anti-inflammatory agents.
Materials Science: It is utilized in the development of advanced materials with unique properties, including high thermal stability and chemical resistance.
Biological Research: The compound serves as a tool for studying various biological processes and pathways, contributing to the understanding of disease mechanisms and the development of new treatments.
作用机制
The mechanism of action of 3-Chloro-6-(trifluoromethyl)benzisoxazole involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The incorporation of trifluoromethyl groups enhances the compound’s chemical and metabolic stability, improving its efficacy and selectivity .
相似化合物的比较
Similar Compounds
3-Methyl-1,2-benzoxazole: Used as a precursor in the synthesis of antiepileptic drugs and VEGFR-2 inhibitors.
2-(5-Methyl-3-(4-chloro/trifluoromethylphenyl)isoxazol-4-yl)-5-arylamino-1,3,4-oxadiazoles: Tested for antifungal activities.
Uniqueness
3-Chloro-6-(trifluoromethyl)benzisoxazole stands out due to its unique combination of a chloro and trifluoromethyl group, which imparts distinct chemical properties and enhances its potential for various applications. Its ability to undergo selective reactions and form diverse derivatives makes it a valuable compound in both research and industrial settings.
属性
分子式 |
C8H3ClF3NO |
|---|---|
分子量 |
221.56 g/mol |
IUPAC 名称 |
3-chloro-6-(trifluoromethyl)-1,2-benzoxazole |
InChI |
InChI=1S/C8H3ClF3NO/c9-7-5-2-1-4(8(10,11)12)3-6(5)14-13-7/h1-3H |
InChI 键 |
XRIAUZLOVQJASR-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C=C1C(F)(F)F)ON=C2Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(Dimethylamino)methyl]-4-(hydroxymethyl)phenyl Dimethylcarbamate](/img/structure/B13701454.png)
![(S)-3-(Boc-amino)-2,3-dihydropyrido[3,2-b][1,4]oxazepin-4(5H)-one](/img/structure/B13701455.png)
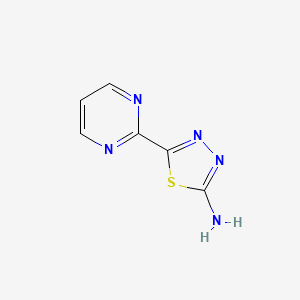
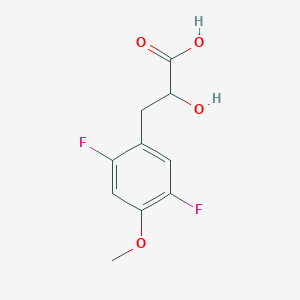

![7-Bromo-1-butyl-3-chloropyrido[2,3-b]pyrazin-2(1H)-one](/img/structure/B13701493.png)
![4-Amino-1,3-dihydrofuro[3,4-c][1,7]naphthyridine-8-carboxylic acid](/img/structure/B13701502.png)
![7-Bromo-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one](/img/structure/B13701518.png)
![2-Hydroxy-4-oxatricyclo[4.3.1.13,8]undecan-5-one](/img/structure/B13701520.png)
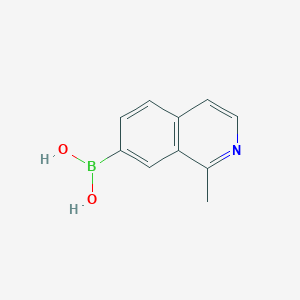
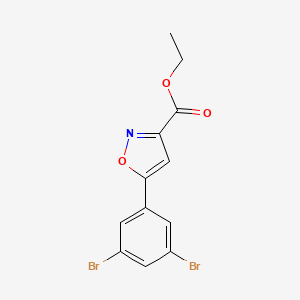
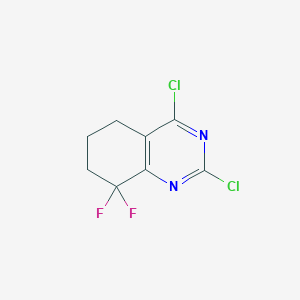
![Methyl (S)-3-(Benzo[d][1,3]dioxol-5-yl)-2-(Boc-amino)propanoate](/img/structure/B13701531.png)
